molecular formula C11H12O4 B092306 3,5-Dimethoxycinnamic acid CAS No. 16909-11-8

3,5-Dimethoxycinnamic acid

Cat. No.: B092306
CAS No.: 16909-11-8
M. Wt: 208.21 g/mol
InChI Key: VLSRUFWCGBMYDJ-ONEGZZNKSA-N
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Description

3-(3, 5-Dimethoxyphenyl)prop-2-enoic acid belongs to the class of organic compounds known as coumaric acids and derivatives. These are aromatic compounds containing Aromatic compounds containing a cinnamic acid moiety (or a derivative thereof) hydroxylated at the C2 (ortho-), C3 (meta-), or C4 (para-) carbon atom of the benzene ring. 3-(3, 5-Dimethoxyphenyl)prop-2-enoic acid is considered to be a practically insoluble (in water) and relatively neutral molecule.

Scientific Research Applications

  • Hydrogen Bonding and Topochemistry : A study by Desiraju and Sharma (1991) investigated the crystal structure of 3,5-dinitrocinnamic acid and its complex with 2,5-dimethoxycinnamic acid. They found that C–H ⋯ O hydrogen bonds influenced the symmetry of the O–H ⋯ O network in 3,5-dinitrocinnamic acid, and the complex exhibited photoreactivity in the solid state to yield a cyclobutane dimer (Desiraju & Sharma, 1991).

  • Synthesis and Biological Evaluation : Ghulam et al. (2007) synthesized 3,5-Dimethoxyhomophthalic acid from 3,5-dimethoxycinnamic acid and conducted biological evaluation experiments on the synthesized compounds, exploring their potential in medicinal chemistry (Ghulam et al., 2007).

  • Use in Mass Spectrometry : Schmidt De León et al. (2022) studied cinnamic acid derivatives, including 3,5-dimethoxy-4-hydroxycinnamic acid (sinapinic acid), for their efficiency as matrices in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS), demonstrating their relevance in analytical chemistry (Schmidt De León et al., 2022).

  • Photomechanical Behavior : Mishra et al. (2015) explored the crystal chemistry and photomechanical behavior of 3,4-dimethoxycinnamic acid, a related compound, indicating its potential in photomechanical applications (Mishra et al., 2015).

  • Absorption and Pharmacokinetics : Farrell et al. (2012) studied the absorption of dimethoxycinnamic acid derivatives and their pharmacokinetic profile in human plasma following coffee consumption, highlighting their significance in food science and human health (Farrell et al., 2012).

  • Antioxidant and Anti-inflammatory Properties : Chen (2015) reviewed the pharmacokinetic, therapeutic, and protective potential of sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid), emphasizing its antioxidant, anti-inflammatory, and other bioactive properties (Chen, 2015).

  • Antibacterial and Antifungal Activities : Qadeer et al. (2008) synthesized 4,6-Dimethoxyhomophthalic acid from this compound and evaluated its antibacterial, antifungal, antiherbicidal, and antifungicidal activities, suggesting its utility in pharmacology and agriculture (Qadeer et al., 2008).

  • Application as Repellents : Crocker et al. (1993) and Watkins et al. (1996) explored the use of this compound as a chemical repellent for rock doves and as a seed dressing to protect against slug damage, respectively. These studies indicate its potential in pest control (Crocker et al., 1993), (Watkins et al., 1996).

  • Antimicrobial Activity of Complexes : Zoroddu and Berardi (1989) synthesized copper(II) complexes of 3,4-dimethoxyhydrocinnamic acid and studied their antimicrobial activity, revealing its importance in the development of new antimicrobial agents (Zoroddu & Berardi, 1989).

  • Thermodynamic Properties : Matos et al. (2001) determined the standard molar enthalpies of combustion for various dimethoxycinnamic acids, including 3,5- trans-dimethoxycinnamic acid, contributing to the understanding of their thermodynamic properties (Matos et al., 2001).

Safety and Hazards

3,5-Dimethoxycinnamic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

There are studies on the use of 3,4-dimethoxycinnamic acid as a new matrix for enhanced low-MW compound detection by MALDI-MSI . This suggests potential future directions for the use of 3,5-Dimethoxycinnamic acid in similar applications.

Biochemical Analysis

Biochemical Properties

3,5-Dimethoxycinnamic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes involved in oxidative stress, such as lipoxygenase and cyclooxygenase, thereby exhibiting antioxidant properties . Additionally, this compound interacts with proteins involved in inflammatory pathways, reducing the production of pro-inflammatory cytokines . These interactions highlight the compound’s potential in modulating oxidative stress and inflammation.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the expression of genes involved in antioxidant defense mechanisms, such as superoxide dismutase and catalase . Furthermore, this compound affects cell signaling pathways by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation . These effects contribute to the compound’s ability to protect cells from oxidative damage and reduce inflammation.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to the active sites of enzymes like lipoxygenase and cyclooxygenase, inhibiting their activity and reducing the production of reactive oxygen species . Additionally, this compound can activate antioxidant response elements in the genome, leading to the upregulation of antioxidant enzymes . These molecular interactions underline the compound’s role in modulating oxidative stress and inflammation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over prolonged periods due to degradation . Long-term studies have shown that this compound can maintain its antioxidant and anti-inflammatory effects for several weeks in vitro . The stability and efficacy of the compound may vary depending on the experimental conditions and storage methods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound exhibits significant antioxidant and anti-inflammatory effects without noticeable toxicity . At high doses, this compound may cause adverse effects, including hepatotoxicity and gastrointestinal disturbances . These findings suggest that careful dosage optimization is essential to maximize the therapeutic benefits of the compound while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to phenylpropanoid metabolism. The compound is metabolized by enzymes such as cytochrome P450s and glucuronosyltransferases, leading to the formation of various metabolites . These metabolic transformations can affect the bioavailability and activity of this compound, influencing its overall efficacy in biological systems.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via passive diffusion or facilitated transport mechanisms . Once inside the cells, this compound may bind to intracellular proteins, affecting its localization and accumulation . These transport and distribution mechanisms play a crucial role in determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by various targeting signals and post-translational modifications. The compound has been found to localize in different cellular compartments, including the cytoplasm, mitochondria, and nucleus . This localization is essential for its activity, as it allows this compound to interact with specific biomolecules and exert its effects on cellular processes . Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

(E)-3-(3,5-dimethoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-9-5-8(3-4-11(12)13)6-10(7-9)15-2/h3-7H,1-2H3,(H,12,13)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSRUFWCGBMYDJ-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C=CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)/C=C/C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601251999
Record name (2E)-3-(3,5-Dimethoxyphenyl)-2-propenoic acid
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Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20767-04-8, 16909-11-8
Record name (2E)-3-(3,5-Dimethoxyphenyl)-2-propenoic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=20767-04-8
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Record name 16909-11-8
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Record name (2E)-3-(3,5-Dimethoxyphenyl)-2-propenoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3',5'-dimethoxycinnamic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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